1,4-Dimethyl-5-nitro-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-6-7(2)5(4)8(9)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXGQQBDVVQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dimethyl 5 Nitro 1h Pyrazole and Its Precursors
Direct Nitration Strategies for Pyrazole (B372694) and its Methylated Derivatives
Direct nitration is a common electrophilic substitution reaction for introducing a nitro group onto an aromatic ring. The pyrazole ring, while being an electron-rich heterocycle, possesses both a pyrrole-type nitrogen that activates the ring and a pyridine-type nitrogen that deactivates it. researchgate.net This duality influences the regiochemical outcome of nitration.
The position of electrophilic attack on the pyrazole ring is highly dependent on the substituents already present. In an unsubstituted pyrazole, the C4 position is generally the most reactive and sterically accessible site for electrophiles. researchgate.net The presence of methyl groups, as in the precursor 1,4-dimethylpyrazole, directs the incoming nitro group. The nitration of pyrazole itself typically yields 4-nitropyrazole. nih.gov When substituents are present, they can electronically and sterically influence the position of nitration. For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid leads to the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, demonstrating the preference for the C4 position when it is available. mdpi.com In the case of 1,4-dimethylpyrazole, the C4 position is occupied by a methyl group, thereby directing the electrophilic nitration to one of the available carbon atoms, C3 or C5.
A variety of nitrating agents have been successfully employed for the nitration of pyrazole and its derivatives. The choice of agent is critical for achieving high yield and selectivity. Common reagents include mixtures of concentrated nitric acid and sulfuric acid (mixed acid), fuming nitric acid, and nitric acid in acetic anhydride. nih.govmdpi.com The synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a structurally related compound, is achieved by treating 5-chloro-1,3-dimethylpyrazole with a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com Similarly, 3,5-dimethyl-4-nitro-1H-pyrazole can be prepared by reacting an iodopyrazole precursor with nitric acid. chemicalbook.com
The following table summarizes various nitrating conditions applied to different pyrazole scaffolds.
| Substrate | Nitrating Agent(s) | Conditions | Product | Yield | Reference |
| 5-Chloro-1,3-dimethylpyrazole | Fuming HNO₃, Conc. H₂SO₄ | 0°C, 4 hours | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | 138g from 148g | prepchem.com |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃, Acetic Anhydride | 0°C to room temp, 4 hours | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 85% | mdpi.com |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃, Conc. H₂SO₄ | Staged addition, temp < 50°C | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Not specified | researchgate.net |
| Iodopyrazole | HNO₃ (d 1.52 g/cm³) | Room temperature | Nitropyrazole | Not specified | chemicalbook.com |
Controlling the reaction conditions is paramount in nitration reactions, which are often highly exothermic. researchgate.net A key optimization strategy involves careful temperature control. For example, the synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is conducted at 0°C for four hours to manage the reaction's energy and prevent side-product formation. prepchem.com In the commercial synthesis of a sildenafil (B151) precursor, the process was designed to be carried out in steps to manage the exothermic risk; the pyrazole was first dissolved in sulfuric acid before the nitrating mixture was added, with the temperature kept below 50°C. researchgate.net The duration of the reaction and the specific ratio of acids in the nitrating mixture are also critical parameters that are adjusted to maximize the yield and purity of the desired nitro-pyrazole derivative.
Synthesis via Ring Formation and Cyclocondensation Reactions
An alternative to direct nitration is the construction of the pyrazole ring from acyclic components that already contain the necessary methyl and nitro functionalities. This approach often provides better control over regioselectivity.
The most classical method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org To synthesize a nitro-methyl-pyrazole via this route, one would require a nitro-substituted 1,3-dicarbonyl equivalent and a methylated hydrazine (e.g., methylhydrazine). A more modern and highly regioselective approach is the [3+2] cycloaddition reaction. nih.gov This method can involve the reaction of a nitrylimine with a nitro-substituted alkene. nih.govresearchgate.net These reactions have been shown to produce 5-nitropyrazole derivatives with high regioselectivity, as the nitroalkene reacts with a three-atom component to form the five-membered ring. nih.govresearchgate.net For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and a nitrylimine leads to the formation of a 5-nitropyrazole after spontaneous elimination. nih.govresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation, offer an efficient and atom-economical route to highly substituted pyrazoles. researchgate.net These reactions avoid the need to isolate intermediates, simplifying the synthetic process. researchgate.net A common MCR strategy involves the condensation of ketones, aldehydes, and hydrazine to form a pyrazoline, which is then oxidized in situ to the pyrazole. thieme-connect.comworldresearchersassociations.com Another powerful MCR involves the reaction of 1,3-dicarbonyl compounds, which can be generated in situ, with hydrazines. beilstein-journals.org For example, a one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles has been developed using phenyl hydrazines, nitroolefins, and benzaldehydes, demonstrating a direct route to nitro-containing pyrazole scaffolds. acs.org
The following table provides examples of cyclization and multicomponent reactions used to synthesize substituted pyrazoles.
| Reaction Type | Key Reactants | Key Features | Product Class | Reference(s) |
| One-Pot Condensation/Oxidation | Ketones, Aldehydes, Hydrazine | Forms pyrazoline intermediate, followed by in situ oxidation. | 3,4,5-Trisubstituted pyrazoles | thieme-connect.com |
| [3+2] Cycloaddition | Nitrylimine, Nitroalkene | High regioselectivity for 5-nitro-substituted products. | Nitro-substituted pyrazolines/pyrazoles | nih.govresearchgate.net |
| One-Pot Three-Component | Phenyl hydrazines, Nitroolefins, Benzaldehydes | Enzyme-catalyzed, mild conditions. | 1,3,5-Trisubstituted pyrazoles | acs.org |
| Knorr Synthesis (MCR adaptation) | 1,3-Dicarbonyl compounds, Hydrazines | In situ generation of 1,3-dicarbonyls. | Substituted pyrazoles | beilstein-journals.org |
Derivatization from Halogenated Pyrazole Precursors
The use of halogenated pyrazoles as starting materials provides a versatile route to functionalized nitropyrazoles. The halogen atom acts as a leaving group, enabling the introduction of various substituents through nucleophilic substitution reactions.
Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole as an Intermediate
A key intermediate, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, can be synthesized through the nitration of its corresponding chloro-dimethylpyrazole precursor. prepchem.com The process involves the careful addition of fuming nitric acid to a solution of 5-chloro-1,3-dimethylpyrazole in concentrated sulfuric acid at a controlled temperature. prepchem.com
The reaction mixture is maintained at a low temperature (0°C) for several hours to ensure the selective nitration at the C4 position of the pyrazole ring. prepchem.com Following the reaction, the product is isolated by pouring the mixture over ice and extracting it with an organic solvent like methylene (B1212753) chloride. prepchem.com This procedure yields white crystalline 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. prepchem.com
Table 1: Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
| Reactant | Reagents | Conditions | Product | Yield |
|---|
Nucleophilic Substitution Reactions on Halogenated Nitropyrazoles
Halogenated nitropyrazoles are valuable substrates for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The electron-withdrawing nature of the nitro group and the pyrazole ring facilitates the displacement of the halogen atom by nucleophiles. nih.govlibretexts.org
For instance, the chlorine atom in 5-chloropyrazoles can be displaced by primary alkylamines, a reaction that can be facilitated by microwave assistance and the use of cesium carbonate. chim.it The reactivity of the carbon-halogen bond is a key factor, with the bond strength decreasing from C-F to C-I, making alkyl iodides generally the most reactive in this class of compounds. libretexts.org
Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions have shown that the nature and position of activating groups, such as carboxamido or carbomethoxy groups, can significantly influence the reaction rates with various nucleophiles. nih.gov In the context of nitropyrazoles, the 4-positioned nitro group in compounds like 3,4,5-trinitro-1H-pyrazole can undergo regioselective nucleophilic substitution with ammonia, amines, or thiols under mild conditions. researchgate.net
Alternative Synthetic Approaches to Methylated Nitropyrazoles
Beyond the derivatization of halogenated precursors, other innovative methods have been developed for the synthesis of methylated nitropyrazoles. These include skeletal rearrangements and cycloaddition reactions.
Formal Atom-Exchange and Skeletal Remodeling Strategies
Recent synthetic strategies have explored formal atom-exchange processes to rapidly generate diverse five-membered azole scaffolds, including pyrazoles, thereby avoiding lengthy de novo syntheses. organic-chemistry.org One such method involves the triflylation of a pyrimidine (B1678525) core at room temperature, which is then subjected to a hydrazine-mediated skeletal remodeling to furnish pyrazoles under mild conditions. organic-chemistry.org This formal one-carbon deletion technique offers a pathway to previously inaccessible pyrazole structures. organic-chemistry.org
Preparation of Nitro-substituted Pyrazoles from Nitroolefins
The synthesis of nitro-substituted pyrazoles can also be achieved through cycloaddition reactions involving nitroolefins. A one-step cyclization reaction between diazomethane (B1218177) and chloronitroethylene has been reported for the synthesis of 3-nitropyrazole. mdpi.com However, this method is considered high-risk due to the highly reactive nature of the starting materials. mdpi.com The reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride, represents another pathway to substituted pyrazoles. mdpi.com Additionally, the condensation of α,β-ethylenic ketones with hydrazine derivatives, sometimes catalyzed by copper triflate, can yield pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| 1,4-Dimethyl-5-nitro-1H-pyrazole |
| 3,4,5-Trinitro-1H-pyrazole |
| 3-Nitropyrazole |
| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole |
| 5-Chloro-1,3-dimethylpyrazole |
| Ammonia |
| Cesium Carbonate |
| Chloronitroethylene |
| Copper Triflate |
| Diazomethane |
| Fuming Nitric Acid |
| Methylene Chloride |
| Phenylselenyl Chloride |
Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethyl 5 Nitro 1h Pyrazole
Reactivity of the Nitro Group in 1,4-Dimethyl-5-nitro-1H-pyrazole
The pronounced electron-withdrawing nature of the nitro group at the C5 position significantly influences the molecule's reactivity, making it a key site for chemical modification.
Reduction of the Nitro Group to Amino Functionality
The transformation of a nitro group to an amino group is a fundamental reaction in organic synthesis, providing a gateway to a variety of functionalized molecules. For nitropyrazoles, this reduction is a crucial step in the synthesis of aminopyrazoles, which are valuable precursors for fused heterocyclic systems with diverse biological activities. nih.govbeilstein-journals.org
The reduction of the nitro group in compounds like this compound to the corresponding 5-amino-1,4-dimethyl-1H-pyrazole can be achieved using several established methods. Catalytic hydrogenation is a common and effective technique. google.commit.edu This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. google.commit.edu The process is generally efficient and chemoselective, targeting the nitro group without affecting the pyrazole (B372694) ring or its alkyl substituents.
Alternative methods for nitro group reduction that are compatible with various functional groups include the use of metal hydrides or dissolving metal systems. nih.gov The choice of reagent can be critical to ensure selectivity, especially in more complex molecules. The resulting aminopyrazoles are versatile building blocks in medicinal chemistry. For instance, various 5-aminopyrazole derivatives have been synthesized as precursors for pyrazolo[1,5-a]pyrimidines and other fused systems. nih.govmdpi.com
Table 1: Common Reagents for Nitro to Amine Reduction
| Reagent System | Catalyst/Metal | Hydrogen Source | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | Widely used, often high yielding and clean. google.commit.edu |
| Transfer Hydrogenation | Pd/C, Raney Ni | Hydrazine (B178648), Ammonium formate | Avoids the need for high-pressure H₂ gas. |
| Metal-Acid Reduction | Fe, Sn, Zn | HCl, Acetic Acid | Classical method, often used in industrial scale. |
Nucleophilic Reactions Involving the Nitro-substituted Position
The pyrazole ring is an electron-rich heterocycle; however, the presence of a strongly electron-withdrawing nitro group at the C5 position renders this carbon atom electrophilic and susceptible to nucleophilic attack. nih.gov In pyrazole systems, nucleophilic attacks are generally directed towards the C3 and C5 positions. nih.govnih.gov For this compound, the C5 carbon is significantly activated towards nucleophiles.
Studies on related nitropyrazoles, such as 1,4-dinitropyrazole and 3,4,5-trinitropyrazole, have shown that nucleophiles readily attack the nitro-substituted carbon atoms. uow.edu.auresearchgate.net This can lead to nucleophilic aromatic substitution (SNAr) reactions where the nitro group is displaced by the incoming nucleophile. However, due to the nature of the pyrazole ring, other reaction pathways like ring-opening or cine-substitution are often competitive or dominant. The initial step in many of these reactions is the formation of a Meisenheimer-like intermediate, a σ-complex, resulting from the addition of the nucleophile to the electron-deficient C5 position. youtube.com The stability and subsequent fate of this intermediate determine the final product distribution.
Reactivity of the Pyrazole Ring System
Beyond the direct reactivity of the nitro group, the pyrazole ring itself participates in several important mechanistic pathways, often triggered by the activating effect of the nitro substituent.
Ring Opening and Ring Closure (ANRORC) Mechanisms in Nitropyrazoles
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-documented pathway for nucleophilic substitution in heterocyclic compounds, particularly in systems that are resistant to standard SNAr reactions. wikipedia.org This mechanism is highly relevant to the chemistry of nitropyrazoles.
Research on 3-methyl-1,4-dinitro-1H-pyrazole, a close structural analog of this compound, has provided a detailed model for ANRORC reactions with nucleophiles like arylhydrazines. researchgate.net The proposed mechanism proceeds as follows:
Addition of the Nucleophile: The reaction initiates with the nucleophilic attack at the electron-deficient C5 position of the pyrazole ring, forming a σ-complex. researchgate.net
Ring Opening: This intermediate undergoes cleavage of the N1-C5 bond, leading to a ring-opened species.
Ring Closure: The terminal nitrogen of the original hydrazine nucleophile then attacks the C3 position of the pyrazole ring.
Elimination: The process concludes with the elimination of a molecule (e.g., nitrous acid or a related species) to yield the final substituted pyrazole product. researchgate.net
This pathway has also been observed in the reactions of 1,4-dinitropyrazole with various N-nucleophiles, where it can lead to ring transformation products. uow.edu.auuow.edu.au The specific outcome often depends on the nature of the nucleophile. For instance, reactions with primary amines can lead to ring-opened products, while reactions with 1,2-dinucleophiles like hydrazines can result in new heterocyclic systems. uow.edu.au
Cine Substitution Reactions of Nitropyrazoles
A fascinating and synthetically useful reaction of 1,4-dinitropyrazoles is cine substitution. In this reaction, a nucleophile attacks the C5 position, but instead of displacing the nitro group directly, it causes the formal migration of the nitro group to an adjacent position, C4, while the nucleophile becomes attached to C5. uow.edu.au
Effects of Alkyl Substitution on Ring Reactivity
The presence of the two methyl groups in this compound has a significant impact on the reactivity of the pyrazole ring. These effects can be both electronic and steric.
The N1-methyl group prevents the tautomerism possible in N-unsubstituted pyrazoles and blocks reactions that might involve deprotonation at this site. It also influences the electron density of the ring.
The C4-methyl group has more complex effects. Electronically, a methyl group is weakly electron-donating, which would typically decrease the electrophilicity of the pyrazole ring. However, in the context of ANRORC and other nucleophilic attacks, its steric influence is often more critical. researchgate.net The presence of a methyl group at C4 can sterically hinder the approach of nucleophiles to the adjacent C3 and C5 positions. researchgate.netnih.gov
In the ANRORC reaction of 3-methyl-1,4-dinitropyrazole (B3355433) with arylhydrazines, the methyl group at C3 was found to significantly reduce the susceptibility of that position to nucleophilic attack due to both electronic donation and steric hindrance. researchgate.net By analogy, the C4-methyl group in this compound would be expected to sterically influence the approach to the C5 position and could affect the stability of reaction intermediates. Furthermore, studies on other substituted pyrazoles have shown that alkyl groups can influence the stability of the ring and its conformation, which in turn affects reactivity in reactions like Diels-Alder cycloadditions. mdpi.com
Reaction Pathways of this compound Derivatives
The reactivity of this compound and its derivatives is a subject of significant interest in synthetic organic chemistry. The strategic placement of methyl and nitro groups on the pyrazole ring influences its electronic properties and dictates the course of various chemical transformations.
Condensation Reactions of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
The derivative, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, is a versatile intermediate in the synthesis of more complex heterocyclic systems. The hydrazino group (-NHNH2) at the 5-position significantly enhances the nucleophilicity of the molecule, making it amenable to condensation reactions with carbonyl compounds.
The synthesis of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole is typically achieved by reacting 1,3-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate. This reaction is usually conducted in a solvent like ethanol (B145695) or methanol (B129727) at temperatures ranging from 50-70°C.
Table 1: Synthesis of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
| Reactant 1 | Reactant 2 | Solvent | Temperature |
|---|---|---|---|
| 1,3-Dimethyl-4-nitro-1H-pyrazole | Hydrazine hydrate | Ethanol or Methanol | 50-70°C |
This hydrazino derivative serves as a key building block. For instance, it can undergo condensation with various electrophiles to form fused pyrazole systems. The reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with bidentate electrophiles can lead to the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com
Functional Group Interconversions at Methyl and Nitro Positions
The methyl and nitro groups on the pyrazole ring can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.
Reactions involving the nitro group:
Reduction: The nitro group can be reduced to an amino group (-NH2). This transformation is a common strategy to introduce a nucleophilic center on the pyrazole ring, opening up possibilities for further functionalization.
ANRORC Reactions: 1,4-Dinitro-1H-pyrazoles can react with arylhydrazines through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net This complex reaction pathway involves the initial attack of the arylhydrazine at the C-5 position of the pyrazole ring, followed by ring opening and subsequent recyclization to form new pyrazole derivatives. researchgate.net The specific regioisomers formed depend on the substituents present on the arylhydrazine. researchgate.net
Reactions involving the methyl group:
While direct functionalization of the methyl groups on this compound is less commonly reported, the principles of C-H activation and functionalization in heterocyclic compounds are well-established. For instance, the introduction of a polynitromethyl group into a heterocyclic ring is a known strategy in the development of energetic materials as it increases the oxygen content and improves energetic properties. nih.gov
The reactivity of the pyrazole ring itself is also a key factor. Electrophilic substitution reactions are known to occur at the 4-position of the pyrazole ring. nih.gov For example, 1,3-dimethyl-1H-pyrazole reacts with certain electrophiles at the 4-position. acs.org
Spectroscopic and Structural Characterization of 1,4 Dimethyl 5 Nitro 1h Pyrazole
Advanced Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 1,4-Dimethyl-5-nitro-1H-pyrazole, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals: one for the pyrazole (B372694) ring proton and two for the methyl groups.
N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the N-1 nitrogen atom would appear as a singlet. The proximity to the electron-withdrawing nitro group at C-5 would likely cause a downfield shift compared to the unsubstituted 1-methylpyrazole.
C-Methyl Protons (C-CH₃): The protons of the methyl group at the C-4 position would also produce a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule.
Pyrazole Ring Carbons: Three signals are expected for the C-3, C-4, and C-5 carbons of the pyrazole ring. The chemical shifts are significantly influenced by the substituents. The C-5 carbon, directly bonded to the nitro group, is expected to be the most deshielded (shifted downfield). The C-4 carbon, bearing a methyl group, and the C-3 carbon would appear at characteristic shifts for substituted pyrazoles.
Methyl Carbons: Two separate signals would correspond to the N-methyl and C-4 methyl carbons.
The precise chemical shifts can be estimated by comparison with related, fully characterized pyrazole derivatives. rsc.orgrsc.org The electron-withdrawing nature of the nitro group generally leads to a downfield shift for nearby nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~7.5-8.0 | - |
| N-CH₃ | ~3.8-4.2 | ~35-40 |
| C(4)-CH₃ | ~2.2-2.5 | ~10-15 |
| C-3 | - | ~135-140 |
| C-4 | - | ~110-115 |
| C-5 | - | ~145-155 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent peaks would be associated with the nitro group.
N-O Stretching: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds, and a symmetric stretch (ν_s) in the 1360-1290 cm⁻¹ range. researchgate.net
C-H Stretching: Vibrations corresponding to the methyl C-H bonds would appear in the 2900-3000 cm⁻¹ region.
Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region.
Data from the closely related compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole shows strong absorptions for the nitro group at 1518 cm⁻¹ (asymmetric) and 1334 cm⁻¹ (symmetric), which aligns with the expected ranges. researchgate.net
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretching (Methyl) | 2900 - 3000 |
| N-O Asymmetric Stretching | 1550 - 1475 |
| N-O Symmetric Stretching | 1360 - 1290 |
| C=N/C=C Ring Stretching | 1400 - 1600 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₇N₃O₂), the molecular weight is 155.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 155. The fragmentation would likely proceed through characteristic losses of the nitro group functionalities. A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or O (16 Da) and NO (30 Da).
X-ray Crystallographic Analysis of Nitropyrazole Structures
While a crystal structure for this compound is not available in the searched databases, analysis of structurally similar nitropyrazoles provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions. The crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole serves as an excellent model for this analysis. researchgate.netnih.gov
In the solid state, nitropyrazole derivatives exhibit specific packing arrangements and intermolecular forces that dictate the crystal lattice.
Molecular Conformation: The pyrazole ring itself is inherently planar. researchgate.netnih.gov The key conformational feature is the orientation of the nitro group relative to this plane. In many nitropyrazoles, the nitro group is twisted out of the pyrazole plane to some degree, influenced by steric and electronic factors.
Intermolecular Interactions: In the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the most significant intermolecular interactions are π–π stacking forces between the aromatic pyrazole and phenyl rings of adjacent molecules. researchgate.netnih.gov These interactions lead to the formation of supramolecular chains. For this compound, similar π–π interactions between the pyrazole rings would be a likely feature of its crystal packing. Hydrogen bonding is not expected to be a dominant force, as the compound lacks traditional hydrogen bond donors like an N-H group.
The precise measurement of geometric parameters from X-ray diffraction data provides a quantitative description of the molecular structure. Data from related nitropyrazoles reveal established ranges for these values. researchgate.netnih.govbg.ac.rs
Bond Lengths: The bond lengths within the pyrazole ring are intermediate between single and double bonds, reflecting its aromatic character. The C-NO₂ and N-O bonds of the nitro group have lengths consistent with other nitro-substituted aromatic compounds.
Bond Angles: The internal bond angles of the five-membered pyrazole ring are approximately 108°, characteristic of a pentagonal geometry. The angles around the substituted carbons will deviate slightly based on the nature of the substituent.
Dihedral Angles: A critical parameter is the dihedral angle defining the twist of the nitro group relative to the pyrazole ring. In 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the nitro group is nearly coplanar with the attached benzene (B151609) ring, with a small torsion angle of -6.5°. researchgate.netnih.gov For this compound, the steric interaction between the C5-nitro group and the N1-methyl group would likely result in a more significant twist.
Table 3: Typical Bond Lengths and Angles in Nitropyrazole Derivatives (Data from Analogs)
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| N-N Bond Length (Å) | ~1.35 - 1.39 | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov |
| C-N (ring) Bond Length (Å) | ~1.33 - 1.38 | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov |
| C-C (ring) Bond Length (Å) | ~1.38 - 1.42 | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov |
| C-NO₂ Bond Length (Å) | ~1.45 - 1.48 | 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid bg.ac.rs |
| N-O Bond Length (Å) | ~1.21 - 1.24 | 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid bg.ac.rs |
| C-N-N Angle (°) | ~104 - 112 | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov |
| N-C-C Angle (°) | ~106 - 110 | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov |
Conformational Analysis of this compound
The conformational analysis of this compound focuses on the rotational freedom of its substituents, primarily the nitro group and the methyl groups. The pyrazole ring itself is a rigid, planar scaffold.
The most significant conformational variable is the rotation around the C5-N bond, which determines the orientation of the nitro group. In this specific isomer, the nitro group at C-5 is adjacent to the methyl group at N-1. This proximity creates a potential for steric hindrance, a repulsive interaction that occurs when bulky groups are forced into close proximity. To minimize this steric strain, the molecule would likely adopt a conformation where the nitro group is significantly twisted out of the plane of the pyrazole ring. This would increase the distance between the oxygen atoms of the nitro group and the hydrogen atoms of the N-methyl group.
This contrasts with nitropyrazoles that lack a substituent at the adjacent nitrogen, where the nitro group may adopt a more coplanar orientation to maximize electronic conjugation with the ring. Therefore, the lowest energy conformation of this compound is predicted to be one with a non-planar arrangement between the pyrazole ring and the C-5 nitro group.
Theoretical and Computational Chemistry Studies on 1,4 Dimethyl 5 Nitro 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For nitropyrazoles, these calculations offer a detailed view of their electronic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on pyrazole (B372694) derivatives have been instrumental in understanding their molecular geometry, charge distribution, and spectroscopic properties. For instance, DFT calculations have been successfully applied to study various pyrazole compounds, providing excellent agreement with experimental data.
In the case of nitropyrazoles, the strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the pyrazole ring. This polarization of the C-N bond enhances the electrophilicity of the ring, which is a key factor in its reactivity. Computational studies on analogous nitropyrazoles have shown that the resonance stabilization provided by the nitro group can reduce ring strain and contribute to thermal stability.
While specific DFT data for 1,4-Dimethyl-5-nitro-1H-pyrazole is not extensively available in the reviewed literature, studies on related isomers such as 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile confirm that the pyrazole ring maintains a planar geometry due to aromatic delocalization. The arrangement of methyl and nitro groups on the pyrazole ring dictates the compound's stability and reactivity. In 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring is planar, and the nitro group is nearly coplanar with the attached benzene (B151609) ring, which influences the intermolecular interactions.
| Parameter | Value | Reference |
| Dihedral Angle (Benzene-Pyrazole) | 31.38 (12)° | |
| O-N-C-C Torsion Angle | -6.5 (3)° | |
| Pyrazole Ring RMS Deviation | 0.009 Å |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests that the molecule is more reactive.
For nitropyrazoles, the HOMO and LUMO analysis reveals how the nitro and methyl substituents affect their electronic properties and reactivity. The electron-withdrawing nitro group generally lowers the energy of the LUMO, making the molecule a better electron acceptor. DFT calculations on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives showed that the presence of a nitro group led to a decrease in the LUMO energy and a smaller HOMO-LUMO gap compared to a cyano group, indicating increased reactivity.
In studies of other pyrazole derivatives, the HOMO-LUMO gap has been calculated to understand intramolecular charge transfer and predict NLO (non-linear optical) properties. While specific HOMO-LUMO energy values for this compound were not found, the general principles suggest that the nitro group at the 5-position would significantly influence its electronic frontiers.
Table 2: Frontier Molecular Orbital Energies for a Related Nitropyrazole Derivative Note: The following data is for a substituted nitropyrazole derivative (M1) from a comparative study, as specific data for this compound was not available.
| Molecular Orbital | Energy (eV) | Reference |
| HOMO | -5.92 | |
| LUMO | -2.50 | |
| HOMO-LUMO Gap (ΔEg) | 3.42 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential tools for predicting the behavior of molecules and understanding reaction mechanisms at a microscopic level.
Computational methods can predict the reactivity and stability of nitropyrazoles. The stability of these compounds is often related to their thermal properties and resistance to decomposition. The presence of nitro groups can increase the energy content of the molecule but may also introduce instability.
The reactivity of nitropyrazoles is influenced by the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, generally enhances the electrophilicity of the pyrazole ring. This makes the ring susceptible to nucleophilic attack. The position of the nitro and methyl groups is critical in determining the specific sites of reactivity. For instance, the amino group in N-methyl-4-nitro-1H-pyrazol-5-amine can participate in nucleophilic substitution reactions.
Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For nitropyrazoles, these studies can shed light on their synthesis, transformation, and decomposition pathways.
For example, the formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole from the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene and an N-arylnitrylimine was investigated using Molecular Electron Density Theory (MEDT). The study revealed that the reaction proceeds through a [3+2] cycloaddition followed by an unexpected elimination of chloroform. Such computational insights are crucial for understanding and optimizing synthetic routes.
Furthermore, computational studies on the thermal decomposition of nitropyrazole-based energetic materials have identified potential reaction pathways, such as the cleavage of the C-NO2 bond or intramolecular redox reactions. These studies help in designing more stable and effective energetic materials. While specific mechanistic studies on this compound are not detailed in the provided results, the methodologies applied to other nitropyrazoles are directly applicable.
Structure-Property Relationship Derivations
Understanding the relationship between the molecular structure of nitropyrazoles and their properties is a key goal of computational chemistry in this field. By systematically varying the substituents on the pyrazole ring and calculating the resulting properties, it is possible to derive structure-property relationships.
For energetic materials, properties such as density, heat of formation, and detonation performance are of primary interest. The introduction of nitro groups generally increases the density and oxygen balance, which can enhance detonation performance. However, the position and number of nitro groups, as well as the presence of other substituents like methyl groups, can fine-tune these properties. For instance, the introduction of a trinitromethyl group into a nitropyrazole has been shown to significantly improve its energetic properties.
In the context of other applications, such as pharmaceuticals, properties like receptor binding affinity and metabolic stability are important. Computational docking studies can predict how a molecule interacts with a biological target, guiding the design of more potent and selective drugs. The unique structure of this compound, with its specific arrangement of functional groups, will determine its physical, chemical, and potential biological properties.
Correlating Electronic Structure with Chemical Behavior
The chemical behavior of a molecule is intrinsically linked to its electronic structure. Computational analyses provide a map of the electron distribution, revealing key features that govern reactivity.
One of the primary tools for this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich and electron-poor regions. For pyrazole derivatives, MEP analysis indicates that areas around electronegative atoms, such as the oxygen atoms of the nitro group, are regions of negative potential, making them likely sites for electrophilic attack. nih.gov Conversely, regions with positive potential are susceptible to nucleophilic attack. asrjetsjournal.orgnih.gov
Another critical aspect is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on related pyrazole structures have quantified these values, allowing for predictions of their kinetic stability and reactivity. asrjetsjournal.org
Table 1: Calculated Reactivity Descriptors for a Representative Pyrazole Derivative (Illustrative) This table showcases typical reactivity descriptors calculated using DFT, which help in understanding the chemical behavior of pyrazole compounds.
| Descriptor | Definition | Typical Value (a.u.) | Implication |
| HOMO Energy | Energy of the highest occupied molecular orbital | -0.25 | Related to electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.09 | Related to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.16 | Indicator of chemical reactivity and stability nih.gov |
| Electronegativity (χ) | Tendency to attract electrons | 0.17 | Measures the overall electron-attracting power |
| Chemical Hardness (η) | Resistance to change in electron distribution | 0.08 | A larger value indicates higher stability asrjetsjournal.org |
| Electrophilicity Index (ω) | Propensity to accept electrons | 0.18 | Measures the stabilization in energy when the system acquires additional electronic charge |
Note: Values are illustrative based on data for related pyrazole derivatives and are used to demonstrate the concepts. asrjetsjournal.orgnih.gov
Impact of Nitro Group and Methyl Substituents on Electronic Properties
The specific substituents on the pyrazole ring—the nitro group at position 5 and the methyl groups at positions 1 and 4—have profound and distinct effects on the electronic properties of the molecule.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. Its presence on the pyrazole ring significantly alters the electronic landscape.
Electron Density: It withdraws electron density from the pyrazole ring through both inductive and resonance effects. This withdrawal is particularly pronounced at the carbon atom to which it is attached (C5), creating a region of positive electrostatic potential and making it a potential site for nucleophilic attack. nih.gov
Frontier Orbitals: The strong electron-withdrawing nature of the -NO₂ group typically lowers the energy of both the HOMO and, more significantly, the LUMO. This reduction in the LUMO energy makes the molecule a better electron acceptor. nih.gov
Energetic Properties: In the context of energetic materials, the inclusion of nitro groups is crucial as it improves the oxygen balance and increases the density of the compound, which can enhance detonation performance. nih.gov
Methyl Groups (-CH₃): In contrast to the nitro group, the methyl group is a weak electron-donating group.
Electron Density: Methyl groups increase the electron density of the pyrazole ring through an inductive effect. This can influence the rate and orientation of subsequent reactions. Studies on related compounds have shown that the position of a methyl group can affect the reaction rates of processes like polymerization. researchgate.net
Frontier Orbitals: The electron-donating nature of methyl groups tends to raise the energy of the HOMO, making the molecule a better electron donor.
Steric Effects: Beyond electronic effects, the methyl group at the C4 position provides steric hindrance, which can influence the molecule's conformation and how it interacts with other molecules.
Table 2: Summary of Substituent Effects on the Pyrazole Ring
| Substituent | Type | General Electronic Effect | Impact on Frontier Orbitals |
| Nitro (-NO₂) Group | Electron-Withdrawing | Decreases electron density in the ring; creates positive potential on adjacent carbon. nih.gov | Lowers LUMO energy, making the molecule a better electron acceptor. nih.gov |
| Methyl (-CH₃) Group | Electron-Donating | Increases electron density in the ring via inductive effect. researchgate.net | Raises HOMO energy, making the molecule a better electron donor. |
Applications of 1,4 Dimethyl 5 Nitro 1h Pyrazole As a Chemical Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The pyrazole (B372694) ring is a fundamental scaffold in heterocyclic chemistry, serving as a starting point for the construction of numerous fused ring systems. chim.it The electronic properties and multiple reaction sites on the pyrazole core allow for significant structural modifications. chim.it
While direct synthesis pathways from 1,4-Dimethyl-5-nitro-1H-pyrazole are not extensively detailed, related pyrazole derivatives are crucial in forming fused heterocyclic systems like pyrazolotriazines. For instance, 5-amino-1H-pyrazole-4-carbonitriles can undergo diazotization to yield pyrazolo[3,4-d] researchgate.netnih.govnih.govtriazin-4-ones. scirp.org The nitro group on the target compound could potentially be reduced to an amino group, opening up similar synthetic routes. Functionally, pyrazoles are established as building blocks for nitrogen-containing systems such as pyrazolyl-1,2,4-triazines. scirp.org Furthermore, nitrated pyrazolo[4,3-c]pyrazoles represent a class of energetic compounds, indicating that nitropyrazoles serve as precursors to these fused structures. nih.govnih.gov
Pyrazoles are well-established as strategic structural motifs for preparing a variety of chemicals, including those with applications in materials science. chim.itresearchgate.net They serve as key intermediates for synthesizing fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The synthesis of these more complex molecules often involves classical cyclocondensation reactions starting with functionalized pyrazoles. chim.it For example, novel heterocyclic ring systems that feature a mdpi.comfluorochem.co.ukpyrano[2,3-c]pyrazol-4(1H)-one moiety have been created from pyrazolone (B3327878) precursors. nih.gov The reactivity of the nitro group and the pyrazole ring in this compound makes it a suitable candidate for constructing such integrated ring systems.
Utilization in the Development of Energetic Materials
Nitrated pyrazole derivatives are a significant area of research in the field of energetic materials. nih.govnih.govmdpi.com Their popularity stems from their high heats of formation, high density, and tunable thermal stability and detonation performance. nih.govnih.govmdpi.com
The development of high-energy density materials (HEDMs) based on the pyrazole scaffold is guided by several key principles. A primary strategy is to increase the number of nitro groups attached to the pyrazole ring, which enhances the compound's density and oxygen balance, leading to improved detonation performance. mdpi.com The pyrazole ring itself is advantageous due to its inherent stability, high positive heat of formation, and the availability of multiple positions for functionalization. researchgate.netmdpi.com
Another core design principle is maximizing the molecule's heat of formation, often achieved by incorporating a high percentage of nitrogen and forming as many N-N bonds as possible. uni-muenchen.de Nitrogen-rich heterocyclic compounds are sought after because their decomposition produces environmentally benign N₂ gas. nih.gov The goal is to create compounds with high density and a favorable oxygen balance, which are critical for powerful explosives. researchgate.netuni-muenchen.de Researchers have successfully synthesized pyrazole molecules with a large number of nitro groups, demonstrating the viability of this design strategy. researchgate.net
Table 1: Properties of Select Pyrazole-Based Energetic Compounds
| Compound Name | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| DMPT-1 | 1.806 | 8610 | 30.2 | researchgate.net |
| 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole (4) | 2.04 (calculated) | Not specified | Not specified | researchgate.net |
| 3,4,5-trinitropyrazole (TNP) | Not specified | 9000 | 37.09 | mdpi.com |
| ANPTTO (designed) | >2 (predicted) | >9000 (predicted) | >40 (predicted) | nih.gov |
This table presents data for various nitrated pyrazole compounds to illustrate the performance characteristics targeted in the field.
The synthesis of high-energy nitropyrazole derivatives is a direct and effective method for creating new energetic materials. nih.gov A common approach involves the nitration of a pyrazole precursor. For instance, 3-nitropyrazole (3-NP), a key intermediate, is typically synthesized through a two-step process: nitration of pyrazole to get N-nitropyrazole, followed by its rearrangement in an organic solvent. nih.gov
More advanced strategies focus on introducing multiple nitro groups. A stepwise nitration of 3,5-dimethyl-1H-pyrazole has been reported to yield a highly nitrated compound with seven nitro groups, which is a significant advancement in the field of dense azoles. researchgate.net The functionalization can occur at the C3, C4, C5, and N1 positions of the pyrazole ring. researchgate.net These synthetic efforts aim to create novel insensitive high-energy materials through cost-effective and environmentally safer processes. nih.govnih.gov
Applications as a Chemical Reagent
Beyond its role as a structural precursor, this compound can function as a chemical reagent in organic synthesis. Its isomer, 1,5-Dimethyl-4-nitro-1H-pyrazole, is used as an intermediate in the synthesis of other compounds. biosynce.com It can also be utilized in biochemical research, for example, to probe the reactivity or biological activity of specific molecules. biosynce.com Given the similar functional groups, this compound is expected to have comparable applications as a reagent for introducing the dimethyl-nitropyrazole moiety into larger molecules or for use in targeted chemical studies.
Derivatives as Guanidinylating Agents (e.g., 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine)
While not a direct derivative of this compound, the related compound 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine serves as a prime example of how nitro-substituted pyrazoles can be elaborated into valuable reagents. cookechem.comnih.gov This compound is a well-known guanidinylating agent, used to introduce a guanidinyl group onto primary and secondary amines. The N-nitro group in this reagent enhances the electrophilicity of the carboxamidine carbon, facilitating its reaction with nucleophilic amines. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceuticals where the guanidinium (B1211019) group plays a crucial role in molecular recognition and binding.
The general structure of such pyrazole-based guanidinylating agents highlights the importance of the pyrazole core in stabilizing the reactive N-nitrocarboxamidine functionality.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | 2946-89-6 | C6H9N5O2 | 183.17 |
This table presents key identifiers for a prominent guanidinylating agent derived from a substituted pyrazole structure. cookechem.com
Utility in Chemical Transformations and Library Generation
The this compound scaffold is a versatile building block for various chemical transformations, enabling the generation of diverse chemical libraries. The nitro group can be reduced to an amino group, which can then undergo a wide range of reactions such as acylation, alkylation, and diazotization, leading to a plethora of new derivatives. Furthermore, the pyrazole ring itself can be subject to various substitution reactions, although the positions are influenced by the existing substituents.
The generation of chemical libraries from pyrazole-based scaffolds is a common strategy in drug discovery and materials science. By systematically modifying the substituents on the pyrazole core, chemists can create a large number of compounds with varying properties, which can then be screened for desired biological activities or material characteristics.
Scaffold for Structural Modification and Diversification in Chemical Synthesis
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science due to its metabolic stability and ability to participate in hydrogen bonding. nih.gov this compound serves as a foundational structure for creating novel and diverse chemical entities.
Enabling Regioselective Functionalization of the Pyrazole Core
The substituents on the pyrazole ring of this compound direct the regioselectivity of further functionalization. The existing methyl and nitro groups influence the positions at which new functional groups can be introduced. For instance, C-H activation or metalation-cross-coupling reactions can be employed to introduce aryl or other groups at specific positions on the pyrazole ring. acs.orgnih.gov This regioselective functionalization is crucial for the rational design of molecules with specific three-dimensional structures and properties.
Research has demonstrated that the functionalization of the pyrazole core can be achieved with high regioselectivity, allowing for the synthesis of complex substituted pyrazoles. rsc.orgmdpi.com This control over the substitution pattern is essential for structure-activity relationship (SAR) studies in drug discovery, where the precise placement of functional groups can dramatically affect biological activity.
Design of Novel Pyrazole-Based Chemical Scaffolds
The this compound framework can be utilized as a starting point for the design of entirely new chemical scaffolds. nih.gov Through a series of chemical transformations, the initial pyrazole ring can be modified or incorporated into larger, more complex molecular architectures. For example, the nitro group can be a handle for annulation reactions, where another ring is fused onto the pyrazole core, leading to novel heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-Dimethyl-5-nitro-1H-pyrazole, and how can intermediates be characterized?
- Methodology :
- Step 1 : Begin with the reaction of hydrazine derivatives with ketene ethoxymethylene compounds to form pyrazole precursors, as outlined in pyrazole synthesis protocols .
- Step 2 : Introduce the nitro group via nitrosation using isoamyl nitrite in ethanol, followed by acidification (e.g., HCl) to stabilize intermediates .
- Step 3 : Purify intermediates using recrystallization or column chromatography, and confirm structures via ¹H/¹³C NMR and IR spectroscopy .
- Key Consideration : Monitor reaction conditions (temperature, solvent polarity) to avoid byproducts like 1,3-disubstituted isomers .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
| Method | Purpose | Reference |
|---|---|---|
| NMR | Confirm substituent positions and purity | |
| XRD | Resolve crystal structure and steric effects | |
| HPLC-MS | Detect trace impurities and quantify yield |
Q. What safety protocols are essential when handling nitro-substituted pyrazoles?
- Guidelines :
- Use fume hoods and explosion-proof equipment during nitration steps due to reactive intermediates .
- Store compounds in inert atmospheres (e.g., N₂) to prevent decomposition .
- Conduct risk assessments for thermal stability, as nitro groups can exhibit exothermic decomposition .
Advanced Research Questions
Q. How can researchers design experiments to study the surface adsorption and reactivity of this compound in environmental interfaces?
- Experimental Design :
- Approach 1 : Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption kinetics on silica or cellulose surfaces under controlled humidity .
- Approach 2 : Expose the compound to indoor oxidants (e.g., ozone) and analyze degradation products via GC-MS .
- Data Analysis : Compare adsorption isotherms with computational models (e.g., Langmuir) to quantify surface interactions .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Troubleshooting :
- Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .
- Step 2 : Use 2D NMR (COSY, NOESY) to distinguish between regioisomers or tautomeric forms .
- Step 3 : Cross-reference with X-ray crystallography to resolve ambiguities in substituent positioning .
Q. What strategies optimize the nitration step in this compound synthesis to minimize byproducts?
- Optimization :
- Variable Testing : Systematically vary nitric acid concentration, temperature, and reaction time to identify optimal conditions .
- Byproduct Mitigation : Introduce electron-withdrawing groups (e.g., methyl) at the 1-position to direct nitration to the 5-position selectively .
- Monitoring : Use in-situ FTIR to track nitro group formation and terminate reactions at ~90% conversion .
Q. How does the substitution pattern of this compound influence its reactivity compared to analogs like 1,3,5-trisubstituted pyrazoles?
- Comparative Analysis :
| Property | 1,4-Dimethyl-5-nitro | 1,3,5-Trisubstituted | Reference |
|---|---|---|---|
| Electrophilicity | High (due to nitro group) | Moderate | |
| Thermal Stability | Lower (exothermic risk) | Higher |
- Mechanistic Insight : The 1,4-dimethyl arrangement reduces steric hindrance, enhancing nucleophilic attack at the 5-position .
Q. What computational methods predict the biological activity of this compound derivatives?
- Approach :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., cyclooxygenase) .
- Step 2 : Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .
- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values) for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
